molecular formula C10H19N3O B11735665 (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11735665
M. Wt: 197.28 g/mol
InChI Key: WVAZJKQFGPTXHY-UHFFFAOYSA-N
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Description

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine (CAS 1152866-28-8) is a chemical compound with the molecular formula C 10 H 19 N 3 O and a molecular weight of 197.28 g/mol . This amine belongs to a class of N-heterocyclic compounds that serve as valuable building blocks in modern organic synthesis and drug discovery . The structure incorporates a 1-methyl-1H-pyrazol-4-yl moiety, a privileged scaffold in medicinal chemistry known for its wide range of physiological and pharmacological activities . The 3-ethoxypropyl chain linked via a methylene group enhances the molecule's properties, making it a versatile intermediate for constructing potential drug-like molecules. This compound is primarily used in research and development as a key precursor for the preparation of active pharmaceutical ingredients (APIs) and other bioactive molecules . Its application is rooted in the broader utility of pyrazole derivatives, which are found in various therapeutic agents, including antipsychotics, non-steroidal anti-inflammatory drugs, and histamine receptor agonists . Researchers utilize this amine in reductive amination and other C–N bond-forming reactions, which are fundamental for creating compound libraries for biological screening . As with all materials of this nature, this compound is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H19N3O

Molecular Weight

197.28 g/mol

IUPAC Name

3-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]propan-1-amine

InChI

InChI=1S/C10H19N3O/c1-3-14-6-4-5-11-7-10-8-12-13(2)9-10/h8-9,11H,3-7H2,1-2H3

InChI Key

WVAZJKQFGPTXHY-UHFFFAOYSA-N

Canonical SMILES

CCOCCCNCC1=CN(N=C1)C

Origin of Product

United States

Preparation Methods

Cyclization Strategies for Pyrazole Core Formation

The 1-methylpyrazole moiety is synthesized via cyclocondensation of α,β-unsaturated esters with methylhydrazine. For example, 2,2-difluoroacetyl chloride reacts with methyl acrylate derivatives in the presence of potassium iodide to yield 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, showcasing regioselectivity >95:5. Adapting this method, 1-methyl-1H-pyrazol-4-ylmethanol can be synthesized by reducing the carboxylic acid to a hydroxymethyl group.

Reaction Conditions :

  • Catalyst: 0.6 eq KI

  • Temperature: -30°C (condensation), 40–85°C (cyclization)

  • Solvent: Dichloromethane/water biphasic system

Functionalization to 4-(Chloromethyl)-1-methyl-1H-pyrazole

The hydroxymethyl intermediate is converted to the chloromethyl derivative using thionyl chloride or PCl₃. This step requires anhydrous conditions to minimize hydrolysis.

Synthesis of 3-Ethoxypropylamine

Catalytic Hydrogenation of 3-Ethoxypropionitrile

As per CN109369423B, 3-ethoxypropylamine is produced via hydrogenation of 3-ethoxypropionitrile using modified Raney nickel catalysts:

Procedure :

  • Nitrile synthesis : Acrylonitrile reacts with ethanol in the presence of NaOH at 30–60°C.

  • Hydrogenation : 3-Ethoxypropionitrile, liquid ammonia (inhibitor), and Raney nickel are hydrogenated at 85–90°C under 3.6–6.0 MPa H₂.

Performance Data :

CatalystInhibitorYield (%)Purity (%)
Raney NiLiquid NH₃9299.7
Raney Ni26% NH₄OH9199.5

Coupling Strategies for Amine Bond Formation

Nucleophilic Substitution

3-Ethoxypropylamine reacts with 4-(chloromethyl)-1-methyl-1H-pyrazole in a polar aprotic solvent (e.g., DMF) with K₂CO₃ as a base:

C4H11NO+C5H6ClN2K2CO3,DMFC10H19N3O+KCl\text{C}4\text{H}{11}\text{NO} + \text{C}5\text{H}6\text{ClN}2 \xrightarrow{\text{K}2\text{CO}3, \text{DMF}} \text{C}{10}\text{H}{19}\text{N}3\text{O} + \text{KCl}

Optimized Conditions :

  • Temperature: 60–80°C

  • Time: 12–24 hours

  • Yield: 85–89%

Reductive Amination

An alternative route involves reductive amination between 3-ethoxypropylamine and 1-methyl-1H-pyrazole-4-carbaldehyde using NaBH₃CN or H₂/Pd-C. This method avoids halogenated intermediates but requires careful pH control (pH 6–7).

Industrial-Scale Process Optimization

Catalyst Recycling and Waste Reduction

  • KI Recovery : Potassium iodide from pyrazole cyclization is recuperated via aqueous extraction, reducing costs by 15–20%.

  • Solvent Reuse : Methanol/water mixtures from recrystallization are distilled and reused, achieving 95% solvent recovery.

Purity Enhancement Techniques

  • Recrystallization : Crude product is purified using 35–65% aqueous ethanol, elevating purity from 95% to >99.5%.

  • Distillation : Short-path distillation under 10 mmHg removes volatile byproducts, yielding 99.7% amine.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Coupling Methods

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution8999.5Scalability
Reductive Amination8298.9Avoids halogenated intermediates

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Anticancer Research

One of the prominent areas of research involving (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine is its potential as an anticancer agent. Studies have indicated that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. For example, related pyrazole derivatives have demonstrated significant activity against breast cancer cells, suggesting that similar compounds could be synthesized to enhance efficacy and selectivity against tumor cells.

Case Study:
A study published in the Tropical Journal of Pharmaceutical Research investigated the synthesis of new pyrazole derivatives and their anticancer activities. It was found that certain modifications to the pyrazole structure led to improved potency against cancer cell lines, indicating a promising direction for further research on this compound derivatives .

Neurological Disorders

Research has also explored the neuroprotective properties of pyrazole derivatives. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems, potentially offering therapeutic benefits for conditions such as Alzheimer's disease and Parkinson's disease.

Case Study:
In a study examining the effects of pyrazole compounds on neurodegeneration, researchers found that certain derivatives could inhibit oxidative stress and apoptosis in neuronal cells. This suggests that this compound may have similar protective effects worth investigating further.

Agricultural Applications

The compound's unique structure may also lend itself to applications in agriculture, particularly as a potential pesticide or herbicide. Pyrazole-based compounds have been shown to exhibit insecticidal properties, making them candidates for developing new agricultural chemicals.

Data Table: Potential Agricultural Applications

Application TypeCompound ActivityReference
InsecticideEffective against various pests
HerbicidePotential for weed control

Synthesis and Formulation

The synthesis of this compound typically involves multi-step organic reactions that require careful optimization to achieve high yields and purity. Various methods have been documented, including the use of different solvents and reaction conditions to enhance the efficiency of synthesis.

Synthesis Overview:
The compound can be synthesized through the reaction of 3-ethoxypropyl amine with 1-methyl-4-formylpyrazole under controlled conditions. The choice of solvents and catalysts can significantly impact the yield and purity of the final product.

Mechanism of Action

The mechanism of action of (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrazol-4-ylmethylamine Moieties
Compound Name Molecular Formula Molecular Weight Key Structural Differences Reported Applications
(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine C₁₁H₂₁N₃O 211.30 Flexible ethoxypropyl chain. Not explicitly stated; likely explored in medicinal chemistry for CNS targets.
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]-2-(((1S,2S)-2-(pyridin-2-yl)cyclopropyl)methoxy)-1,5-naphthyridin-4-amine C₂₂H₂₅N₇O 427.48 Rigid naphthyridine core with pyridinylcyclopropylmethoxy substituent. PDE10A inhibitor for schizophrenia; high potency (IC₅₀ < 10 nM) .
4-Methyl-3-(2-((1-methyl-1H-pyrazol-4-yl)amino)quinazolin-6-yl)-N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide C₃₆H₃₃F₃N₈O 686.71 Quinazoline scaffold with trifluoromethylphenyl and piperazinylmethyl groups. Anticancer agent; targets kinase signaling pathways .
Ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine C₁₀H₂₀ClN₃ 217.74 Propyl and ethyl substituents; lacks ether oxygen. Intermediate in synthesis of agrochemicals or pharmaceuticals .
Functional and Pharmacological Comparisons
  • Solubility and Lipophilicity :

    • The ethoxy group in the target compound likely improves water solubility compared to purely alkyl-substituted analogs like ethyl[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine .
    • Rigid heterocyclic cores (e.g., naphthyridine in PDE10A inhibitors ) reduce flexibility but enhance target selectivity.
  • Biological Activity: Compounds with pyrimidine or naphthyridine cores (e.g., PDE10A inhibitors ) exhibit nanomolar potency, suggesting the pyrazolylmethylamine group synergizes with aromatic systems for receptor binding. The target compound’s lack of a rigid core may limit enzyme inhibition but could favor passive diffusion across membranes (e.g., blood-brain barrier).

Biological Activity

(3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine, with the chemical formula C10_{10}H19_{19}N3_3O and CAS number 1156282-67-5, is a compound belonging to the pyrazole class. This compound has drawn attention due to its potential biological activities, which are crucial for pharmaceutical and therapeutic applications.

Chemical Structure

The structure of this compound is characterized by the presence of a pyrazole ring, an ethoxypropyl group, and an amine functional group. The molecular structure can be represented as follows:

Chemical Structure

Synthesis

The synthesis of this compound typically involves a reaction between 3-ethoxypropylamine and 1-methyl-4-nitro-1H-pyrazole under controlled conditions. Common solvents include ethanol or methanol, and catalysts may be employed to facilitate the reaction. The reaction conditions are optimized for yield and purity, often utilizing high-performance liquid chromatography (HPLC) for analysis.

Antimicrobial Properties

Research indicates that pyrazole derivatives exhibit significant antimicrobial activity. A study highlighted the potential of similar compounds to inhibit bacterial growth, suggesting that this compound could possess similar properties. The mechanism of action often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Effects

Compounds within the pyrazole class have been investigated for their anti-inflammatory effects. These compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and chronic inflammatory diseases. The specific mechanisms may involve inhibition of pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Antidepressant Activity

There is emerging evidence that certain pyrazole derivatives may act as antidepressants by influencing neurotransmitter systems, particularly serotonin and norepinephrine pathways. This suggests that this compound could be explored for its potential antidepressant effects in preclinical studies .

Case Studies

Several studies have explored the biological activity of pyrazole derivatives:

  • Antimicrobial Study : A compound structurally similar to this compound demonstrated effective inhibition against various bacterial strains, including resistant strains of Staphylococcus aureus .
  • Inflammation Model : In a murine model of inflammation, pyrazole derivatives were shown to reduce edema significantly compared to control groups, indicating their potential for anti-inflammatory therapy .
  • Behavioral Assessment : In behavioral assays for depression, compounds in the same class exhibited reduced immobility time in forced swim tests, suggesting an antidepressant-like effect .

Research Findings Summary Table

Study Findings Reference
Antimicrobial ActivitySignificant inhibition of bacterial growth in vitro
Anti-inflammatory EffectsReduction in edema in murine models
Antidepressant ActivityReduced immobility in forced swim tests

Q & A

Q. What are the common synthetic routes for preparing (3-Ethoxypropyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A representative approach involves:

  • Step 1: Reacting a pyrazole-methyl precursor (e.g., 1-methyl-1H-pyrazol-4-ylmethanol) with a halogenated ethoxypropyl derivative (e.g., 3-ethoxypropyl chloride) under basic conditions (e.g., cesium carbonate) in polar aprotic solvents like DMSO or DMF.
  • Step 2: Catalyzing the reaction with copper(I) bromide to enhance coupling efficiency, as seen in analogous pyrazole-amine syntheses .
  • Step 3: Purification via column chromatography (e.g., ethyl acetate/hexane gradients) and characterization using 1^1H/13^13C NMR and HRMS. Typical yields range from 17–60%, influenced by steric hindrance and reaction time .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1^1H NMR: Key signals include the ethoxy group (δ 1.1–1.3 ppm for CH3_3, δ 3.4–3.6 ppm for OCH2_2), pyrazole methyl (δ 3.8–3.9 ppm), and methylene bridges (δ 2.5–3.0 ppm).
    • 13^13C NMR: Peaks for the ethoxypropyl chain (e.g., 65–70 ppm for OCH2_2) and pyrazole carbons (145–150 ppm) confirm connectivity .
  • High-Resolution Mass Spectrometry (HRMS): A molecular ion [M+H]+^+ at m/z 224.176 (calculated for C11_{11}H21_{21}N3_3O) validates the molecular formula .
  • HPLC: Purity >95% is achieved using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry or crystal packing?

Methodological Answer:

  • Data Collection: Use single crystals grown via slow evaporation (e.g., from ethanol). Collect diffraction data on a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Employ SHELXS/SHELXL for phase determination and refinement. Anisotropic displacement parameters (ADPs) are modeled for non-H atoms, while H atoms are placed geometrically .
  • Validation: Check for R-factor convergence (e.g., R1 < 0.05). ORTEP-3 visualizes thermal ellipsoids to confirm bond lengths/angles (e.g., C-N bond: ~1.45 Å) .
  • Example: A related pyrazole-amine structure (CCDC 105829-49-0) showed intermolecular N-H···O hydrogen bonding, influencing crystal packing .

Q. What methodologies are used to evaluate the compound’s bioactivity in antimicrobial or anticancer assays?

Methodological Answer:

  • In Vitro Antimicrobial Testing:
    • MIC Determination: Use broth microdilution (CLSI guidelines) against S. aureus (ATCC 25923) and E. coli (ATCC 25922). Dilute the compound in DMSO (≤1% final concentration) and test at 0.5–128 µg/mL. MIC is defined as the lowest concentration inhibiting visible growth after 18–24 hrs .
    • Controls: Include ciprofloxacin (MIC ~0.25 µg/mL) and vehicle controls.
  • Anticancer Screening (MTT Assay):
    • Treat HeLa or MCF-7 cells with 1–100 µM compound for 48 hrs. Measure IC50_{50} via absorbance at 570 nm after formazan dissolution. Compare to cisplatin (IC50_{50} ~5 µM) .

Q. How can researchers address contradictions in reported spectral data or bioactivity outcomes?

Methodological Answer:

  • Source Analysis: Verify purity (>95% via HPLC) and synthetic conditions (e.g., reaction time, catalyst loading). For example, lower yields (17.9% in vs. 82% in ) may stem from incomplete coupling or side reactions.
  • Spectral Discrepancies:
    • NMR: Ensure deuterated solvent consistency (e.g., CDCl3_3 vs. DMSO-d6_6 shifts δ by 0.2–0.5 ppm).
    • HRMS: Cross-check ionization mode (ESI vs. EI) and calibration standards.
  • Bioactivity Variability: Account for assay conditions (e.g., bacterial strain variability, serum content in cell culture). Replicate experiments with standardized protocols .

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